disodium 3-ethyl 4,5-dihydro-5-oxo-4-[(4-sulphonato-1-naphthyl)azo]-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate
Description
Disodium 3-ethyl 4,5-dihydro-5-oxo-4-[(4-sulphonato-1-naphthyl)azo]-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate is a complex azo-pyrazole derivative characterized by dual sulfonate groups and a naphthylazo substituent. Its structure includes a pyrazole core functionalized with an ethyl ester group at position 3, a 4-sulphonatophenyl group at position 1, and a 4-sulphonato-1-naphthylazo moiety at position 4 . This compound is primarily utilized as a food additive or colorant due to its stability and vivid coloration properties, as noted in the FAO/WHO Compendium of Food Additive Specifications . Its synthesis involves diazo coupling reactions, and its disodium salt form enhances water solubility, making it suitable for aqueous applications .
Properties
IUPAC Name |
disodium;4-[[3-ethoxycarbonyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]naphthalene-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O9S2.2Na/c1-2-35-22(28)20-19(21(27)26(25-20)13-7-9-14(10-8-13)36(29,30)31)24-23-17-11-12-18(37(32,33)34)16-6-4-3-5-15(16)17;;/h3-12,19H,2H2,1H3,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQVZCMYWIKAGV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C1N=NC2=CC=C(C3=CC=CC=C32)S(=O)(=O)[O-])C4=CC=C(C=C4)S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4Na2O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15139-76-1 | |
| Record name | C.I. Acid Orange 137 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015139761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium 3-ethyl 4,5-dihydro-5-oxo-4-[(4-sulphonato-1-naphthyl)azo]-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.622 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Disodium 3-ethyl 4,5-dihydro-5-oxo-4-[(4-sulphonato-1-naphthyl)azo]-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate, commonly referred to as Orange B , is a complex heterocyclic compound with a notable molecular formula of and a molecular weight of approximately 540.49 g/mol. This compound is characterized by its unique structural features, including a pyrazole ring substituted with sulfonate and azo groups, which enhance its solubility and reactivity in aqueous environments .
Chemical Structure and Properties
The intricate structure of Orange B contributes to its biological activities. The presence of multiple functional groups allows for diverse interactions within biological systems. The compound is primarily utilized as a dye in food products, specifically in sausage and frankfurter casings, due to its vivid color properties .
| Property | Description |
|---|---|
| Molecular Formula | C22H16N4Na2O9S2 |
| Molecular Weight | 540.49 g/mol |
| CAS Number | 15139-76-1 |
| Color | Dull orange crystals |
| FDA Status | Approved for food use (Orange B) |
Biological Activity
Preliminary studies indicate that disodium 3-ethyl 4,5-dihydro-5-oxo exhibits various biological activities, which may include:
Case Studies and Research Findings
Research on the biological activities of similar pyrazole derivatives provides insights into the potential applications of Orange B:
- Antimicrobial Studies : A study demonstrated that certain pyrazoline derivatives exhibited significant antimicrobial effects against various bacterial strains. This suggests that Orange B could be further investigated for its antimicrobial properties .
- Antioxidant Activity Evaluation : Another research effort evaluated the antioxidant capabilities of various pyrazole compounds using DPPH radical scavenging assays. While some derivatives showed promising results, further studies are needed to establish the efficacy of Orange B specifically .
- Colorant Safety Assessments : As a food dye, Orange B has undergone safety evaluations to ensure it does not pose health risks when consumed. Regulatory bodies have assessed its stability and reactivity under different conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with other azo-pyrazole derivatives, particularly those bearing sulfonate groups. Below is a comparative analysis based on substituents, applications, and physicochemical properties:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Solubility and Stability : The target compound exhibits superior water solubility compared to analogs with fewer sulfonate groups (e.g., phenyl-substituted derivatives). This is attributed to its dual sulfonate groups and disodium counterions, which enhance ionic interactions with polar solvents .
Chromophoric Strength : The naphthylazo group in the target compound provides a broader absorbance spectrum (λmax ~480 nm) compared to phenylazo derivatives (λmax ~420 nm), making it more effective for vibrant coloration .
Preparation Methods
High-Pressure Methylation with Dimethyl Carbonate
In a nitrogen-purged autoclave, 3-ethyl-5-pyrazole carboxylic acid ethyl ester reacts with dimethyl carbonate (DMC) and potassium carbonate at 100–120°C under 0.5–1.1 MPa pressure for 8–12 hours. Excess DMC acts as both solvent and methylating agent. Post-reaction, filtration removes potassium carbonate, and vacuum distillation isolates the 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester.
Table 1: Reaction Parameters for High-Pressure Methylation
Polar Solvent-Assisted Alkylation
Using diethylene glycol dimethyl ether as a solvent, 3-ethyl-5-pyrazole carboxylic acid ethyl ester reacts with DMC and potassium carbonate at 80–120°C under ambient pressure. This method avoids high-pressure equipment but requires longer reaction times (10–12 hours). Post-processing involves solvent removal via vacuum distillation.
The introduction of the azo group involves diazotization of 4-sulphonato-1-naphthylamine followed by coupling to the pyrazole intermediate.
Diazotization
4-Sulphonato-1-naphthylamine is dissolved in hydrochloric acid (37–40%) and cooled to 0–5°C. Sodium nitrite (1.1 equivalents) is added dropwise to form the diazonium salt. Excess nitrite is quenched with sulfamic acid.
Coupling Reaction
The diazonium salt is coupled with the pyrazole intermediate in a buffered medium (pH 6–7) at 0–10°C. The reaction proceeds via electrophilic substitution at the pyrazole’s active methylene group. Post-coupling, the crude product is precipitated by acidification and purified via recrystallization.
Critical Factors :
-
pH Control : Alkaline conditions (pH > 8) lead to hydrolysis of the ester group.
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Temperature : Elevated temperatures (>15°C) cause diazonium salt decomposition.
Sulphonation of the Phenyl Substituent
Sulphonation introduces the 4-sulphonatophenyl group. While direct methods are sparingly documented, analogous protocols suggest using fuming sulphuric acid (20% SO3) at 80–100°C for 2–4 hours. The reaction is quenched by pouring into ice, and the sulphonic acid is neutralized with sodium hydroxide.
Conversion to Disodium Salt
The final step involves treating the sulphonated azo-pyrazole carboxylic acid with two equivalents of sodium hydroxide in aqueous ethanol. The mixture is stirred at 50°C for 1 hour, and the disodium salt precipitates upon cooling. Filtration and drying yield the pure compound.
Table 2: Salt Formation Optimization
Analytical Validation and Quality Control
Purity Assessment
Spectral Characterization
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IR : Peaks at 1680 cm⁻¹ (C=O), 1590 cm⁻¹ (N=N), and 1180 cm⁻¹ (S=O).
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¹H NMR : Singlet at δ 3.4 ppm (methyl group), multiplet at δ 7.5–8.2 ppm (aromatic protons).
Challenges and Mitigation Strategies
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Byproduct Formation : Hydrolysis of the ester group during coupling is minimized by maintaining pH < 7.
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Low Coupling Efficiency : Excess diazonium salt (1.2 equivalents) improves yield to >85%.
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Sulphonation Overheating : Temperature control prevents sulfone byproducts.
Industrial Scalability Considerations
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing disodium 3-ethyl 4,5-dihydro-5-oxo-4-[(4-sulphonato-1-naphthyl)azo]-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves azo coupling followed by cyclization. For example, analogous pyrazole derivatives are synthesized via Vilsmeier–Haack reactions or cyclocondensation of hydrazines with β-ketoesters (e.g., ethyl acetoacetate) under acidic conditions . Intermediates are characterized using NMR (¹H/¹³C), FT-IR, and mass spectrometry (MS). Crystallographic validation via single-crystal X-ray diffraction (SHELX programs) ensures structural accuracy .
Q. How is the purity and composition of this compound validated in academic research?
- Methodological Answer : Purity is assessed via HPLC with UV detection (λ = 254–400 nm for azo chromophores) . Quantitative sulfonate group analysis employs ion-exchange chromatography or titration. Impurity profiling (e.g., residual sulfonic acids) follows guidelines from the FAO/WHO Compendium of Food Additive Specifications .
Q. What spectroscopic techniques are essential for confirming the azo and pyrazole moieties?
- Methodological Answer : UV-Vis spectroscopy identifies the π→π* transition of the azo group (λmax ~450–500 nm). FT-IR confirms N=N stretching (~1450–1600 cm⁻¹) and sulfonate S=O vibrations (~1040–1220 cm⁻¹). ¹H NMR resolves pyrazole ring protons (δ 6.5–8.5 ppm) and coupling patterns of aromatic substituents .
Advanced Research Questions
Q. How can computational methods predict the tautomeric behavior of the pyrazole ring and its impact on reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model tautomeric equilibria (e.g., keto-enol forms). Solvent effects are incorporated using the Polarizable Continuum Model (PCM). Results are validated against experimental NMR chemical shifts and X-ray bond lengths .
Q. What strategies resolve contradictions in crystallographic data for structurally similar azo-pyrazole derivatives?
- Methodological Answer : Discrepancies in unit cell parameters or bond angles may arise from polymorphism or solvent inclusion. High-resolution synchrotron data combined with SHELXL refinement (using TWIN/BASF commands) can model disorder or twinning . For example, SHELXPRO interfaces with ORTEP-III for graphical validation of hydrogen-bonding networks .
Q. How do reaction conditions (pH, temperature) influence azo-regioselectivity during synthesis?
- Methodological Answer : Azo coupling regioselectivity is pH-dependent: acidic conditions favor para-substitution on aromatic rings, while basic media may lead to ortho/meta byproducts. Kinetic studies (monitored via stopped-flow UV-Vis) and Arrhenius plots quantify activation energies for competing pathways .
Q. What are the challenges in correlating spectral data with electronic properties of the sulfonated naphthyl group?
- Methodological Answer : Sulfonate groups induce strong electron-withdrawing effects, shifting redox potentials (cyclic voltammetry) and altering HOMO-LUMO gaps (DFT). Discrepancies between calculated and observed UV-Vis spectra may arise from aggregation effects in polar solvents, requiring time-dependent DFT (TD-DFT) corrections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
